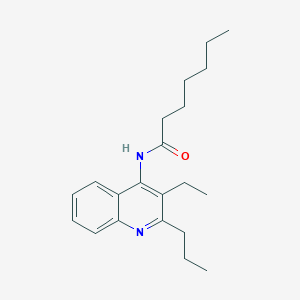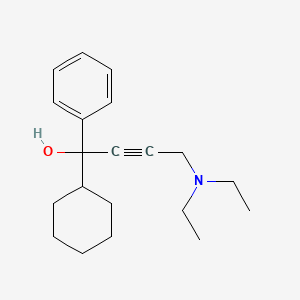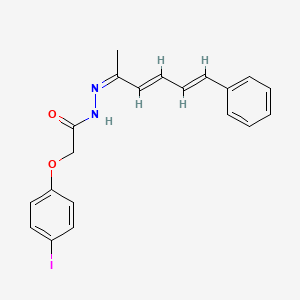![molecular formula C21H22ClNO B3830752 9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B3830752.png)
9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride
Descripción general
Descripción
The compound “9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride” is a complex organic molecule. It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon. Attached to this backbone is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a butynyl group, which is a four-carbon chain with a triple bond, and a hydroxyl group (OH), indicating the presence of an alcohol functional group. The hydrochloride indicates that this compound is a salt of hydrochloric acid.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene backbone is a rigid, planar structure, while the pyrrolidine ring is flexible. The butynyl group would add linearity to the molecule, and the hydroxyl group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The fluorene backbone is relatively stable and unreactive. The pyrrolidine ring can participate in various reactions involving the nitrogen atom, such as protonation, alkylation, or acylation. The butynyl group can undergo reactions at the triple bond, such as addition reactions or hydrogenation. The hydroxyl group is a common site of reactivity and can undergo reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the hydroxyl group could also enhance its solubility. The compound’s polarity, melting point, boiling point, and other properties would depend on the exact arrangement of its atoms .Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the pyrrolidine ring suggests that it might have some biological activity, as pyrrolidine is a common motif in many biologically active compounds .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use or biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail. This could involve modifying its structure to enhance its activity, reduce side effects, or improve its pharmacokinetic properties .
Propiedades
IUPAC Name |
9-(4-pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c23-21(13-5-6-14-22-15-7-8-16-22)19-11-3-1-9-17(19)18-10-2-4-12-20(18)21;/h1-4,9-12,23H,7-8,13-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIFWCNMLREJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(propoxycarbonyl)amino]ethyl [(4-chlorophenyl)sulfonyl]carbamate](/img/structure/B3830683.png)

![2-hydroxy-5-sulfobenzoic acid - 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)](/img/structure/B3830696.png)
![4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830699.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830704.png)

![N-1-adamantyl-3-[(4-bromophenyl)sulfonyl]propanamide](/img/structure/B3830714.png)

![2,2'-[4,4'-biphenyldiylbis(thio)]diethanol](/img/structure/B3830729.png)



![6-methyl-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B3830772.png)